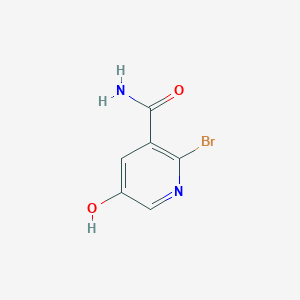![molecular formula C8H10ClN3 B13651889 (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)
(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone to form the pyrrolo-pyridine core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo-pyridine core.
Substitution: The compound can participate in substitution reactions, where various substituents can be introduced at different positions on the pyrrolo-pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and chemical properties.
Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride is unique due to its specific structural features and the presence of the methanamine group. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-7-2-1-3-10-8(6)7;/h1-3,5,11H,4,9H2;1H |
InChI 键 |
RBNAKOHJLCIIAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN2)CN)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


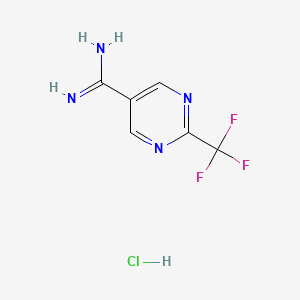

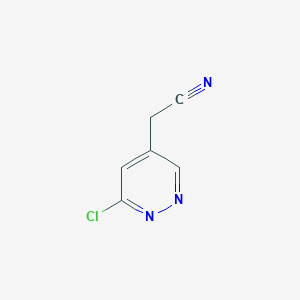

![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
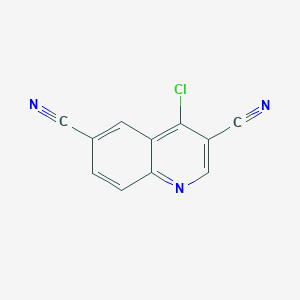
![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
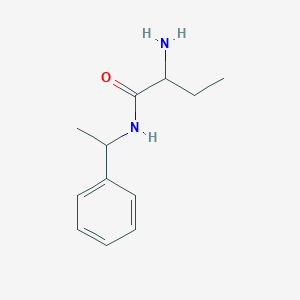

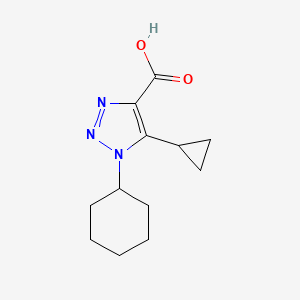
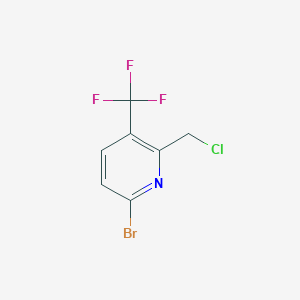

![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
